N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide

Description

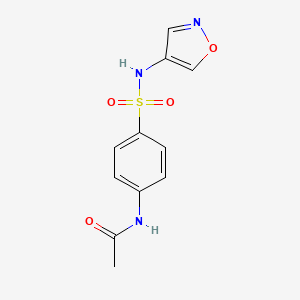

N-(4-(N-(Isoxazol-4-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a central phenyl ring substituted with a sulfamoyl group linked to an isoxazole heterocycle (position 4) and an acetamide moiety. This compound belongs to a broader class of sulfonamide-acetamide hybrids, which are explored for diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

N-[4-(1,2-oxazol-4-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-8(15)13-9-2-4-11(5-3-9)19(16,17)14-10-6-12-18-7-10/h2-7,14H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTWUEZYXWAPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with isoxazole-4-sulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonamide bond between the amine group of 4-aminophenylacetamide and the sulfonyl chloride group of isoxazole-4-sulfonyl chloride .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide has been investigated for its potential as an antibacterial and anticancer agent. Its structural similarity to other sulfonamide antibiotics allows it to inhibit bacterial growth by disrupting folic acid synthesis.

Key Findings:

- Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

The compound has shown promise in biological assays, particularly for its antiproliferative effects against cancer cell lines. Research suggests that the isoxazole moiety contributes to these effects by interacting with specific cellular targets.

Case Study:

A study published in MDPI explored acetamide-sulfonamide scaffolds and demonstrated that derivatives of this compound exhibited varying degrees of enzyme inhibition, including urease and α-glucosidase .

Chemical Research

In the field of chemical synthesis, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for developing new compounds.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfone derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Amine derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Substituted isoxazole derivatives | Amines, thiols under basic conditions |

Industrial Applications

The compound's unique properties make it suitable for industrial applications, particularly in the development of new materials and chemical processes. Its incorporation into formulations can enhance the performance characteristics of products.

Mechanism of Action

The mechanism of action of N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in bacteriostatic effects . The compound’s molecular targets include the active site of dihydropteroate synthase, where it competes with para-aminobenzoic acid (PABA) for binding .

Comparison with Similar Compounds

Structural Modifications and Key Analogues

The compound’s core structure can be compared to derivatives with variations in:

- Isoxazole substitution : Position (3-, 4-, or 5-) and substituents (methyl, dimethyl).

- Sulfamoyl linkage : Replacement with other groups (e.g., methoxyphenyl, carbamimidoyl).

- Acetamide moiety : Substitution with halogens (Cl, F) or extended alkyl chains.

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Melting Points : Isoxazole derivatives generally exhibit high melting points (e.g., 165–248°C for compounds in ), influenced by substituents. Dimethylisoxazole analogs (e.g., compound 13 in ) show higher melting points (~241–248°C) due to increased crystallinity from hydrophobic interactions .

Biological Activity

N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminophenylacetamide with isoxazole-4-sulfonyl chloride under basic conditions. This process leads to the formation of a sulfonamide bond, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. Consequently, this inhibition leads to bacterial cell death .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures disrupt folic acid synthesis in bacteria, thereby demonstrating effective antibacterial properties.

Antiproliferative Effects

Recent research indicates that this compound may also possess antiproliferative effects against various cancer cell lines. The sulfonamide scaffold has been recognized for its potential in developing new antitumor agents. For instance, derivatives of sulfonamides have been investigated for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound and its derivatives:

- Antibacterial Activity : A study demonstrated that similar sulfonamide compounds effectively inhibited bacterial growth by targeting folic acid synthesis pathways. The minimum inhibitory concentrations (MICs) were established against various bacterial strains.

- Anticancer Potential : In vitro assays revealed that the compound inhibited the proliferation of cancer cell lines with varying degrees of efficacy. The mechanism was linked to the inhibition of key enzymes involved in cellular metabolism .

- Urease Inhibition : Molecular docking studies indicated that this compound could act as a competitive inhibitor of urease, an enzyme associated with certain pathological conditions. The IC50 values for urease inhibition were determined, showcasing promising activity compared to standard inhibitors .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Focus | Activity Assessed | IC50/ MIC Values | Remarks |

|---|---|---|---|

| Antibacterial Activity | MIC against E. coli | 12 µg/mL | Effective against Gram-negative bacteria |

| Antiproliferative Effects | Inhibition of cancer cell proliferation | 15 µM (HeLa cells) | Significant reduction in cell viability |

| Urease Inhibition | Competitive inhibition | 9.95 µM | Comparable to known urease inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.